3-(2-Fluoro-5-methoxyphenyl)propanoic acid
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Overview
Description
3-(2-Fluoro-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement . The compound is manufactured in large quantities to meet the demands of research and development sectors.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-(2-Fluoro-5-methoxyphenyl)propanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(2-Fluoro-5-methoxyphenyl)propanoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-(2-Chloro-3-methoxyphenyl)propanoic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
3-(3-Fluoro-2-methoxyphenyl)propanoic acid:
Uniqueness
3-(2-Fluoro-5-methoxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring
Properties
IUPAC Name |
3-(2-fluoro-5-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLWBMRVVVKUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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